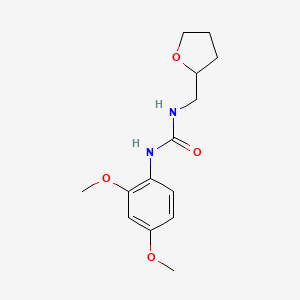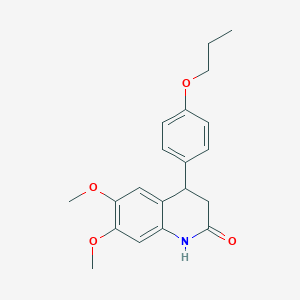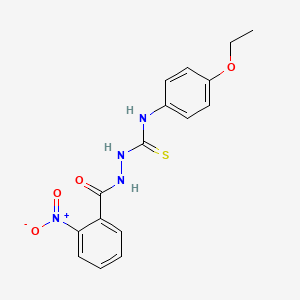![molecular formula C22H20N2OS B4118114 N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4118114.png)
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide
描述
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide, also known as DACT, is a novel compound that has gained significant interest in scientific research due to its potential therapeutic applications. DACT is a small molecule that belongs to the class of carbonic anhydrase inhibitors (CAIs) and has been studied extensively for its potential use in various disease conditions.
作用机制
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and fluid secretion. By inhibiting carbonic anhydrase, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide disrupts these processes and leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide has been shown to have various biochemical and physiological effects, including reducing intraocular pressure, reducing seizures, and inhibiting the growth of cancer cells. In addition, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide in lab experiments is its specificity for carbonic anhydrase, which allows for precise targeting of this enzyme. However, one limitation of using N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide, including:
1. Further studies on its potential therapeutic applications in various disease conditions, including glaucoma, epilepsy, and cancer.
2. Development of more efficient and cost-effective synthesis methods for N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide.
3. Investigation of the potential side effects of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide and strategies for minimizing these effects.
4. Development of novel N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide derivatives with improved pharmacological properties.
5. Exploration of the potential use of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide is a novel compound that has shown promise in various disease conditions due to its ability to inhibit carbonic anhydrase. While there are still many questions to be answered regarding its potential therapeutic applications, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide represents an exciting area of research that has the potential to lead to the development of new and effective treatments for a range of diseases.
科学研究应用
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide has been studied for its potential use in various disease conditions, including glaucoma, epilepsy, and cancer. In glaucoma, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide has been shown to reduce intraocular pressure by inhibiting carbonic anhydrase in the ciliary body. In epilepsy, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide has been shown to reduce seizures by inhibiting carbonic anhydrase in the brain. In cancer, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide has been shown to inhibit the growth of cancer cells by interfering with their metabolism.
属性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-13-10-14(2)12-17(11-13)21(25)24-22(26)23-19-9-8-16-7-6-15-4-3-5-18(19)20(15)16/h3-5,8-12H,6-7H2,1-2H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXMIKBZEJLSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3,5-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4118054.png)
![methyl {6-chloro-7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4118059.png)
![ethyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4118066.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4118074.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]thiourea](/img/structure/B4118080.png)
![2-[(2-bromobenzyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4118089.png)
![methyl 2-[({[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4118104.png)


![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B4118131.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4118135.png)
